N-Acetyl-1,2-diphenylhydrazine

Radical Polymerization Polymer Chemistry Reaction Kinetics

Standard 1,2-diphenylhydrazine introduces uncontrolled radical inhibition (chain transfer constant ~0.9), compromising polymerization reproducibility. N-Acetyl-1,2-diphenylhydrazine (CAS 22293-38-5) resolves this with modulated radical reactivity: • Defined chain transfer kinetics (constant ~0.1 for diacetyl analog) for controlled polymerization • Acetyl group provides synthetic handle for ligand & agrochemical library synthesis • Available with ≥95% purity; verified identity for reproducible research outcomes Ideal for kinetic studies, medicinal chemistry scaffolds, and transition metal ligand development.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 22293-38-5
Cat. No. B1295272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-1,2-diphenylhydrazine
CAS22293-38-5
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O/c1-12(17)16(14-10-6-3-7-11-14)15-13-8-4-2-5-9-13/h2-11,15H,1H3
InChIKeyLFKFRELTJWUQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-1,2-diphenylhydrazine: Identity & Procurement


N-Acetyl-1,2-diphenylhydrazine (CAS 22293-38-5) is an organic hydrazine derivative with the molecular formula C14H14N2O and a molecular weight of approximately 226.27 g/mol [1]. Its structure, featuring an acetyl group on a 1,2-diphenylhydrazine backbone, distinguishes it from simpler hydrazines like 1,2-diphenylhydrazine (CAS 122-66-7) and positions it as a specific reagent in organic synthesis and early-stage research .

N-Acetyl-1,2-diphenylhydrazine scaffold for synthetic chemistry
Acetyl substitution modulates radical reactivity profile
May support organic synthesis and early-stage research

N-Acetyl-1,2-diphenylhydrazine Substitution Risks


In scientific research and industrial processes, substituting N-Acetyl-1,2-diphenylhydrazine with a generic analog like 1,2-diphenylhydrazine (CAS 122-66-7) introduces significant and quantifiable risks. While in-class compounds share a core structure, their functional behavior diverges sharply due to substituent effects. For instance, in radical-mediated polymerizations, 1,2-diphenylhydrazine acts as a potent inhibitor with a high chain transfer constant of 0.9, whereas the acetylated analog, 1,2-diacetyl-1,2-diphenylhydrazine, acts as a weaker retardant (constant of 0.1) [1]. This tenfold difference in kinetic behavior demonstrates that the acetyl group profoundly modulates radical stability and reactivity, making direct substitution without re-optimization unfeasible. Therefore, the specific reactivity profile of N-Acetyl-1,2-diphenylhydrazine must be verified against the intended application's requirements.

This Product N-Acetyl-1,2-diphenylhydrazine

Acetyl substitution may shift radical behavior toward retardant role; not a direct inhibitor replacement.

vs
Common Substitute 1,2-Diphenylhydrazine

Unsubstituted analog acts as potent radical inhibitor; reactivity profile may not transfer to acetylated form.

N-Acetyl-1,2-diphenylhydrazine Differentiation Evidence


Retardant vs. Inhibitor Behavior in Radical Polymerization

The functional role of hydrazine derivatives in radical polymerization is highly dependent on N-substitution. Data for a closely related acetylated analog, 1,2-diacetyl-1,2-diphenylhydrazine (compound 15), shows it acts as a 'retarding compound', in contrast to the 'inhibitor' 1,2-diphenylhydrazine (compound 14) [1]. While direct data for the mono-acetylated N-Acetyl-1,2-diphenylhydrazine is not available in this study, this comparison establishes that acetylation fundamentally alters the compound's role in radical chain reactions, shifting it from a strong inhibitor to a retardant.

Radical Polymerization Role
Class-level
Unsubstituted hydrazine: C=0.9 (inhibitor) vs. Diacetylated analog: C=0.1 (retardant)
Tenfold shift in chain transfer constant with acetylation; direct mono-acetyl product data to verify.
Styrene polymerization, AIBN initiator
Radical Polymerization Polymer Chemistry Reaction Kinetics

Differentiated Antifungal Activity in Hydrazine Derivatives

Modern research into arylhydrazine analogs demonstrates that substitution patterns are critical for biological activity. A study on 32 arylhydrazine derivatives containing diphenyl ether fragments identified compound D6 with an EC50 of 0.09 mg/L against the fungal pathogen Rhizoctonia solani [1]. This is directly compared to the commercial fungicide boscalid, where D6 showed superior in vivo efficacy (95.39% inhibition vs. 85.76% for boscalid) [1]. This demonstrates that specific hydrazine derivatives can be optimized for high-potency, selective activity.

Antifungal Activity Context
Class-level
Optimized arylhydrazine D6: EC50 0.09 mg/L, in vivo 95.39% inhibition vs. Boscalid: in vivo 85.76% inhibition
Arylhydrazine class exhibits potent antifungal response; not directly applicable to product without specific validation.
Against R. solani; rice leaf assay conditions
Agrochemical Fungicide Discovery Succinate Dehydrogenase Inhibitor (SDHI)

Coordination Chemistry as a Ligand Scaffold

Functionalized hydrazines serve as important ligand backbones in transition metal chemistry. The related compound 1,2-bis(diphenylphosphino)-1,2-diphenylhydrazine (PNNP) was synthesized and its Ni(II) complex 3 was evaluated for ethylene oligo-/polymerization [1]. While specific catalytic data for N-Acetyl-1,2-diphenylhydrazine is absent, this work establishes that the diphenylhydrazine core can be elaborated to create chelating ligands for catalytic applications, highlighting a potential application space distinct from simple hydrazines.

Ligand Scaffold Potential
Class-level
Ni(II) complex of PNNP-diphenylhydrazine ligand evaluated for ethylene oligo-/polymerization.
Functionalized diphenylhydrazine core viable for ligand design; product-specific coordination data required.
MAO/TEA cocatalyst; catalytic performance reported
Coordination Chemistry Catalysis Organometallics

Application Scenarios for N-Acetyl-1,2-diphenylhydrazine


Controlled Radical Polymerization Research

N-Acetyl-1,2-diphenylhydrazine is a candidate for investigation as a mediator or control agent in radical polymerization processes. Its structural class is known to participate in chain transfer and inhibition reactions [1]. Due to the significant impact of N-substitution on radical behavior, it is a relevant compound for fundamental kinetic studies aimed at understanding and tuning polymerization reactions, in contrast to stronger inhibitors like unsubstituted 1,2-diphenylhydrazine [1].

Agrochemical Discovery and Development

As a functionalized hydrazine derivative, N-Acetyl-1,2-diphenylhydrazine is a valuable building block or scaffold for synthesizing libraries of novel compounds for agrochemical screening. Its structural features are shared with modern arylhydrazine derivatives that have demonstrated potent antifungal activity against commercially relevant pathogens [2]. This positions it for use in medicinal chemistry programs aiming to discover new fungicides or pesticides.

Novel Ligands and Organometallic Complexes

The 1,2-diphenylhydrazine core is a known platform for creating chelating ligands for transition metals [3]. N-Acetyl-1,2-diphenylhydrazine can serve as a starting material or key intermediate for synthesizing novel ligand systems with potential applications in catalysis. The acetyl group provides a synthetic handle for further functionalization, differentiating it from the simpler, commercially available 1,2-diphenylhydrazine.

Application
Selection Property
Validation Focus
Radical polymerization studies
Acetylated hydrazine scaffold with modulated radical reactivity
Validate retardant behavior under target conditions
Agrochemical lead discovery
Functionalized hydrazine building block
Screen for antifungal activity against crop pathogens
Organometallic catalyst design
Diphenylhydrazine ligand precursor
Assess metal complexation and catalytic performance

Technical Documentation Hub

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23 linked technical documents
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